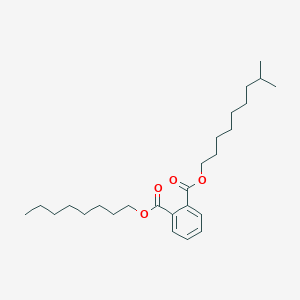

Isodecyl octyl phthalate

Description

Properties

IUPAC Name |

2-O-(8-methylnonyl) 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-4-5-6-7-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-8-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLBXTIBYMXRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061675 | |

| Record name | Isodecyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Isodecyl octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1330-96-7 | |

| Record name | Isodecyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isodecyl 2-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27TBU88J06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Industrial Production Paradigms of Isodecyl Octyl Phthalate

Esterification Reaction Mechanisms for Phthalate (B1215562) Esters

The synthesis of isodecyl octyl phthalate from phthalic anhydride (B1165640) and a mixture of isodecyl alcohol and n-octyl alcohol proceeds via a two-step esterification reaction. This process is characteristic of the production of most phthalate diesters.

The initial step, a single-esterification or alcoholysis of the phthalic anhydride, is a rapid and essentially irreversible reaction that forms a monoester intermediate. researchgate.net This reaction typically commences at elevated temperatures and is exothermic in nature. researchgate.net The formation of the monoester, in this case, a mixture of isodecyl hydrogen phthalate and octyl hydrogen phthalate, proceeds to completion. researchgate.net

Table 1: Generalized Kinetic Parameters for Phthalate Diester Formation

| Parameter | Description | Typical Value/Observation |

| Reaction Order (Monoester) | The power to which the concentration of the monoester is raised in the rate equation. | Typically first-order. researchgate.net |

| Reaction Order (Alcohol) | The power to which the concentration of the alcohol is raised in the rate equation. | Often independent (zero-order). researchgate.net |

| Rate-Determining Step | The slowest step in the reaction mechanism that determines the overall rate. | Conversion of monoester to diester. researchgate.net |

| Activation Energy (Ea) | The minimum energy required for the diesterification reaction to occur. | Varies with catalyst and specific alcohols. |

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound, as it enhances the reaction rate and allows for lower operating temperatures, which in turn minimizes side reactions. researchgate.net A variety of catalysts are employed in the industrial production of phthalate esters.

Conventional Acid Catalysts : Strong acids such as sulfuric acid and p-toluenesulfonic acid have historically been used. researchgate.net While effective, they can lead to corrosion issues and the formation of colored byproducts, necessitating more extensive purification steps.

Organometallic Catalysts : Titanate esters, such as tetra-isopropyl titanate (TITP), are widely used in modern phthalate production. google.com These catalysts offer high activity and selectivity, leading to high conversion rates and purer products. Zirconium and tin-based catalysts are also utilized. google.com

Amphoteric Catalysts : These are commonly used for the esterification of high-boiling alcohols, as is the case in this compound synthesis. They allow for reaction temperatures around 200°C, which minimizes side reactions and allows for the recycling of unreacted alcohol without extensive purification. researchgate.net

Solid Acid Catalysts : Innovations in catalysis include the use of solid acid catalysts like sulfated zirconia. researchgate.net These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. researchgate.net

Reaction optimization involves the careful control of several parameters to maximize the yield and purity of this compound.

Table 2: Key Parameters for Optimization of Phthalate Synthesis

| Parameter | Typical Range/Condition | Impact on the Process |

| Temperature | 180°C - 260°C google.com | Higher temperatures increase the reaction rate but can also lead to side reactions and product degradation. |

| Catalyst Concentration | Varies by catalyst type (e.g., 0.135% by weight for TITP on phthalic anhydride) google.com | Higher concentrations can increase the reaction rate but also increase costs and may require more intensive removal during purification. |

| Reactant Ratio | Molar excess of alcohols (e.g., 20%) google.com | An excess of alcohol helps to drive the reversible diesterification reaction to completion. |

| Water Removal | Continuous distillation | Essential for shifting the reaction equilibrium towards the product side. researchgate.net |

Industrial Process Methodologies for this compound Production

The industrial production of this compound is typically carried out in batch or continuous processes, with the choice depending on the production scale and economic considerations.

The reactors used for phthalate ester production are designed to handle high temperatures and corrosive environments, and to facilitate the efficient removal of water.

Reactor Type : Stirred tank reactors (STRs) are commonly used for batch production. For larger-scale, continuous production, a series of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) may be employed.

Reactor Internals : Efficient mixing is critical to ensure good contact between reactants and the catalyst, and to facilitate heat transfer. Baffles and high-efficiency impellers are used to achieve high reactor turnover rates, which minimizes water concentration gradients within the reactor and enhances the reaction rate. google.com

Temperature Control : The reaction is typically carried out at temperatures between 180°C and 260°C. google.com Precise temperature control is essential to balance reaction kinetics with the minimization of side reactions.

Pressure : The reaction is often started at atmospheric pressure and the pressure is gradually reduced to facilitate the removal of water and excess alcohol by distillation. google.com

Reactant Ratios : A molar excess of the alcohol mixture (isodecyl and octyl alcohols) over phthalic anhydride is used to drive the reaction to completion. A typical excess is around 20%. google.com For mixed esters, the initial reaction may be carried out with one of the alcohols to form the monoester, followed by the addition of the second alcohol for the diester formation. google.com

Table 3: Typical Industrial Process Conditions for High-Boiling Phthalate Esters

| Parameter | Value/Range | Rationale |

| Reactor Type | Stirred Tank Reactor (Batch) or CSTRs (Continuous) | Allows for good mixing and temperature control. |

| Operating Temperature | 200°C - 220°C google.com | Optimizes reaction rate while minimizing side reactions. |

| Operating Pressure | Atmospheric, gradually reduced to vacuum google.com | Facilitates the removal of water and excess alcohol. |

| Alcohol to Phthalic Anhydride Molar Ratio | 2.1:1 to 3.0:1 | Drives the equilibrium towards the formation of the diester product. |

| Catalyst | Organometallic (e.g., TITP) or Amphoteric researchgate.netgoogle.com | Provides high catalytic activity and selectivity. |

After the esterification reaction reaches the desired conversion (typically over 99.5%), the crude this compound undergoes a series of purification steps to remove unreacted raw materials, the catalyst, and any byproducts. researchgate.net

Neutralization : If an acidic catalyst such as sulfuric acid is used, the crude ester is first neutralized with an alkaline solution, such as sodium carbonate or sodium hydroxide, to remove residual acidity. google.com

Water Washing : The neutralized ester is then washed with water to remove any remaining salts and water-soluble impurities. google.com

Stripping : The unreacted excess alcohols are removed from the ester. This is typically achieved by steam stripping or vacuum distillation. google.com The recovered alcohols can often be recycled back into the process.

Filtration : The final product may be filtered to remove any solid impurities or catalyst residues.

Adsorbent Treatment : In some cases, the ester may be treated with adsorbents like activated carbon or clays to improve its color and remove trace impurities.

The purification of high-boiling esters like this compound requires careful control of temperature and pressure to avoid thermal degradation of the product.

Comparative Analysis of this compound Manufacturing Efficiencies and Innovations

Catalyst Efficiency : The move from traditional acid catalysts to organometallic and solid acid catalysts has significantly improved manufacturing efficiency. Modern catalysts offer higher conversion rates, greater selectivity (reducing byproduct formation), and easier separation, which simplifies the purification process and reduces waste.

Process Intensification : Innovations in reactor design, such as those promoting high mixing intensity, have led to reduced batch times and increased reactor throughput. google.com Continuous processing, where feasible, offers greater consistency and can be more energy-efficient than batch processing for large-scale production.

Energy and Raw Material Integration : Efficient manufacturing processes incorporate heat integration to reduce energy consumption. The recycling of unreacted alcohols is a standard practice that improves raw material efficiency and reduces costs.

Environmental Considerations : Modern production paradigms are increasingly focused on minimizing environmental impact. This includes the use of more environmentally benign catalysts, reducing waste streams through recycling, and optimizing energy usage.

While specific techno-economic analyses for this compound are not widely published, the general trend in the chemical industry is towards more sustainable and efficient manufacturing processes. The development and adoption of new catalytic systems and process intensification technologies are key drivers of these improvements.

Advanced Applications and Material Science Integration of Isodecyl Octyl Phthalate

Role of Isodecyl Octyl Phthalate (B1215562) as a Polymer Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of a material. Isodecyl octyl phthalate, like other long-chain phthalates, functions by embedding itself between the polymer chains. This spacing reduces the intermolecular forces between the chains, lowering the material's glass transition temperature and transitioning it from a rigid, brittle state to a more flexible and resilient one. High molecular weight ortho-phthalates are particularly valued for their ability to improve processing and offer a high degree of permanency in the final product. specialchem.com

The primary application for this compound and similar plasticizers is in the modification of Polyvinyl Chloride (PVC). polynt.com Untreated PVC is a rigid and hard material. The addition of a plasticizer transforms its properties, making it suitable for a vast range of flexible applications. The plasticizer's molecules disrupt the strong attractive forces between the polar PVC polymer chains, resulting in a significantly less rigid material. specialchem.com

The incorporation of phthalate plasticizers into a PVC matrix leads to substantial changes in its mechanical properties. Generally, as plasticizer concentration increases, there is a marked decrease in tensile strength and hardness, accompanied by a significant increase in elongation at break, which is a measure of flexibility. This trade-off allows for the precise tailoring of PVC's physical characteristics to meet the demands of a specific product.

| Property | Unplasticized PVC (Approx. Value) | Plasticized PVC (Approx. Value) | Change upon Plasticization |

|---|---|---|---|

| Tensile Strength | ~550 Kg/cm² | ~120-150 Kg/cm² | Decrease |

| Elongation at Break | ~56% | ~250-350% | Increase |

| Hardness (Shore) | High (Shore D) | Lower (Shore A) | Decrease |

Note: Data is illustrative of the general effects of phthalate plasticizers on PVC, based on findings for compounds like diisooctyl phthalate (DIOP).

While over 90% of plasticizers are used in PVC, research and application extend to other polymer systems. specialchem.com The use of phthalates in polymers like polyolefins and polystyrene is less common but serves to modify properties for specific applications. specialchem.comuml.edu In styrene-based polymers, for instance, plasticizers can be added to reduce melt viscosity and lower processing temperatures. sciencemadness.org However, compatibility and the desired final properties are critical factors; for example, certain phthalates have been found to increase the power factor in polystyrene, making them unsuitable for high-frequency electrical applications. google.com

The interaction of phthalates with Polyethylene Terephthalate (PET) is a subject of ongoing research, primarily focused on the chemical recycling of PET waste. nih.gov In this context, PET is depolymerized using alcohols like isodecyl alcohol in a process called alcoholysis. nih.gov This process breaks down the PET polymer to yield new chemical substances, such as diisodecyl terephthalate, which can then be used as a plasticizer for other polymers like PVC. nih.gov This approach represents a significant trend in creating value-added products from post-consumer plastic waste.

Utilization in Specialized Industrial and Commercial Products

The performance characteristics of long-chain phthalates like this compound—including low volatility, heat stability, and durability—make them suitable for products that require a long service life and resistance to environmental stressors.

In formulation science, phthalate plasticizers are used to enhance the performance of coatings, adhesives, and sealants. In coatings, such as nitrocellulose lacquers, they improve film flexibility and durability. kinampark.com High molecular weight phthalates are particularly suitable for coatings on various materials. specialchem.com For adhesives and sealants, plasticizers are added to control viscosity, improve tack, and increase the flexibility of the final bond, which is crucial for applications where movement or vibration is expected. sciencemadness.org For example, dicyclohexyl phthalate has been utilized in acoustic printing inks, while various benzyl (B1604629) phthalates are found in phase change and jet ink compositions. kinampark.com

The durability and stability of high molecular weight phthalates are critical for their use in building and construction materials. Diisodecyl phthalate (DIDP), a close analogue to this compound, is widely used in wire and cable insulation to ensure flexibility and withstand temperature fluctuations over long periods. specialchem.comcanada.ca It is also a key component in flexible PVC flooring, such as luxury vinyl tile and resilient sheet flooring, contributing to the material's softness, durability, and wear resistance. specialchem.com Other applications include roofing membranes, automotive interior trims, and synthetic leathers. specialchem.comumd.edu

Industrial Chemical Market Dynamics and Research Trends for Long-Chain Phthalate Esters

The global market for plasticizers has been significantly influenced by regulatory scrutiny of low molecular weight (LMW) phthalates. This has driven a market shift towards high molecular weight (HMW) or long-chain phthalates, such as Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP). wikipedia.org HMW phthalates, which include those with 7 to 13 carbon atoms in their alcohol backbone, are more permanently fixed within the polymer matrix. specialchem.comumd.edu This results in lower migration rates and volatility, which are desirable properties for many consumer and industrial products. specialchem.com

Current research trends are focused on several key areas. One major field is the development of bio-based plasticizers derived from renewable resources as alternatives to traditional phthalates. Another significant area of research involves improving chemical recycling processes, such as the aforementioned alcoholysis of waste PET, to create new plasticizer molecules, contributing to a circular economy. nih.govresearchgate.net The overarching goal of this research is to synthesize and utilize plasticizers that offer high performance and durability while minimizing environmental impact.

Environmental Occurrence and Spatio Temporal Distribution of Isodecyl Octyl Phthalate

Anthropogenic Release Pathways and Source Identification

The primary route of isodecyl octyl phthalate (B1215562) into the environment is through anthropogenic activities, stemming from its production and use in various consumer and industrial products.

Manufacturing and Production Waste Stream Contributions

The manufacturing process of isodecyl octyl phthalate and its incorporation into plastic products can lead to its release into the environment. Industrial wastewater is a significant pathway for phthalates to enter aquatic systems. frontiersin.orgresearchgate.net Inadequate treatment of this wastewater can result in the direct discharge of the compound into rivers and other water bodies. Furthermore, solid waste generated during production, if not managed properly, can also contribute to environmental contamination through landfill leachate.

Product Use and Disposal Emissions (e.g., Leaching from Plastic Articles)

This compound is not chemically bound to the polymer matrix of plastics. bcerp.org This means it can leach out from products over time, a process that can be accelerated by factors such as heat and exposure to sunlight. researchgate.net Everyday plastic items are therefore a continuous source of this compound into the environment. The disposal of these plastic articles in landfills is a major contributor to long-term environmental contamination, as the compound can slowly leach into the soil and groundwater. mendelnet.cznih.gov

Distribution Across Environmental Compartments

Once released, this compound, like other phthalates, can be distributed across various environmental compartments due to its physicochemical properties.

Terrestrial Matrices: Soil Systems and Atmospheric Particulate Matter

Soil contamination with this compound can occur through the application of contaminated sewage sludge as fertilizer and from the breakdown of plastic waste in landfills and agricultural settings. nih.gov Phthalates can persist in the soil, where their fate is influenced by factors such as soil type and microbial activity. researchgate.net In the atmosphere, high molecular weight phthalates like this compound have low vapor pressure but can adsorb to particulate matter. mdpi.com This allows for their atmospheric transport and subsequent deposition onto soil and water surfaces. uni-bayreuth.deirbnet.de

Global Monitoring and Assessment of this compound Presence

Global monitoring and assessment of plasticizers in the environment have largely concentrated on high-production-volume phthalates such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). nih.govresearchgate.net These compounds are frequently detected in various environmental compartments, including air, water, soil, sediment, and biota, due to their widespread use and potential for environmental release. researchgate.netnih.gov

However, a comprehensive review of scientific literature reveals a significant data gap regarding the specific global monitoring and environmental presence of this compound. Unlike its more commonly studied counterparts, this compound is not typically included as a target analyte in large-scale environmental monitoring programs that assess the presence of phthalate esters. nih.gov

Numerous studies on phthalate contamination in diverse environmental matrices across different geographical locations have been conducted. For instance, research has detailed the concentrations of various phthalates in the surface waters of major rivers, in indoor and outdoor dust, and in marine sediments. nih.govresearchgate.net These studies provide valuable insights into the spatio-temporal distribution of the more prevalent phthalates. However, specific concentration data for this compound remains largely unreported in these extensive environmental surveys.

The absence of widespread monitoring data for this compound means that its environmental occurrence, persistence, and potential for bioaccumulation are not well understood. Consequently, it is not possible to construct detailed data tables illustrating its concentration in various environmental media across different global regions, as is feasible for other more extensively monitored phthalates.

The focus of regulatory bodies and environmental research has been on phthalates with known reproductive and developmental toxicity and high levels of human exposure. nih.gov This has led to a concentration of monitoring efforts on a specific list of priority phthalates. As a result, less common phthalates like this compound remain largely uncharacterized in the environment.

Future research and expanded monitoring programs would be necessary to determine the extent of environmental contamination, if any, by this compound and to conduct a thorough assessment of its spatio-temporal distribution. Without such dedicated studies, a global assessment of its presence remains speculative.

Environmental Fate and Transport Modeling of Isodecyl Octyl Phthalate

Atmospheric Transport and Degradation Pathways

Once released into the atmosphere, isodecyl octyl phthalate (B1215562) is subject to several transport and degradation processes. Due to its low vapor pressure, it is expected to exist in both the vapor phase and adsorbed onto atmospheric particulate matter.

Vapor-Phase Reaction with Hydroxyl Radicals: Kinetic and Half-Life Determination

For structurally similar high molecular weight phthalates, such as octyl decyl phthalate, the atmospheric half-life is estimated to be approximately 16 hours. Another analogue, di-n-octyl phthalate, has an estimated atmospheric OH rate constant of 2.06 x 10⁻¹¹ cm³/molecule-sec at 25°C. Applying this rate constant and assuming an average atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³ over a 12-hour day, a vapor-phase atmospheric half-life can be calculated. This reaction involves the abstraction of a hydrogen atom from the alkyl chains of the phthalate ester by the hydroxyl radical, initiating a series of oxidation reactions that ultimately lead to the breakdown of the molecule.

| Parameter | Value | Analogous Compound | Source |

|---|---|---|---|

| Atmospheric Half-Life | ~16 hours | Octyl Decyl Phthalate | |

| OH Rate Constant | 2.06 x 10⁻¹¹ cm³/molecule-sec | Di-n-octyl Phthalate |

Particulate-Phase Deposition Mechanisms (Wet and Dry)

A significant fraction of this compound in the atmosphere is expected to be adsorbed onto suspended particles due to its low volatility. The removal of this particulate-phase fraction from the atmosphere occurs via wet and dry deposition.

Dry Deposition: This process involves the removal of particles from the atmosphere in the absence of precipitation. Mechanisms include gravitational settling (dominant for larger particles), impaction with surfaces (vegetation, buildings), and Brownian diffusion (for very small particles). The rate of dry deposition is influenced by particle size, atmospheric turbulence, and the nature of the deposition surface.

Wet Deposition: This mechanism involves the scavenging of atmospheric particles by precipitation (rain, snow, fog). In-cloud scavenging occurs when particles act as cloud condensation nuclei, while below-cloud scavenging involves the capture of particles by falling raindrops. Given the hydrophobicity of this compound, its removal via wet deposition is primarily linked to the removal of the particles to which it is adsorbed.

Photolysis Potential and Wavelength-Dependent Degradation

Direct photolysis is the degradation of a chemical resulting from the absorption of solar radiation. For this to occur, a compound's absorption spectrum must overlap with the solar spectrum at the Earth's surface (wavelengths >290 nm). This compound, like other phthalate esters, contains chromophores—specifically the benzene (B151609) ring and carbonyl groups—that absorb ultraviolet radiation in this range.

This absorption of energy can excite the molecule to a higher energy state, potentially leading to the cleavage of chemical bonds and degradation. While direct photolysis in the atmosphere is mechanistically possible for this compound, it is generally considered a minor degradation pathway compared to the rapid reaction with hydroxyl radicals. Studies on other phthalates have shown that photolysis rates are dependent on the specific molecular structure and environmental conditions.

Aquatic and Terrestrial Mobility and Partitioning

The movement and distribution of this compound in soil and water are largely dictated by its strong tendency to adsorb to organic matter and its low water solubility.

Soil Adsorption and Immobility Characterization (Koc Values)

The mobility of an organic compound in soil is commonly characterized by its soil organic carbon-water (B12546825) partition coefficient (Koc). This value represents the ratio of the chemical's concentration in the soil's organic carbon to its concentration in the soil water at equilibrium. A high Koc value indicates strong adsorption to soil particles and, consequently, low mobility.

Experimentally determined Koc values for this compound are scarce. However, QSAR estimation methods provide reliable predictions. For the closely related octyl decyl phthalate, the estimated Koc is 6.6 x 10⁵ L/kg. This very high value suggests that this compound will be strongly adsorbed by soil and sediment organic matter. As a result, it is expected to be immobile in soil, with a very low potential to leach into groundwater. Its transport in terrestrial and aquatic environments would primarily occur through the movement of soil particles and sediments to which it is bound.

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | ~6.6 x 10⁵ L/kg (estimated for analogue) | Indicates very low to no mobility in soil | |

| Henry's Law Constant (H) | 0.12 Pa·m³/mol | Suggests slow volatilization from water |

Volatilization from Moist Soil and Water Surfaces: Henry's Law Constant Applications

Volatilization is the process by which a chemical partitions from water or moist soil into the air. This process is governed by the chemical's Henry's Law constant (H), which relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase.

The Henry's Law constant for this compound (CAS 1330-96-7) has been calculated to be 0.12 Pa·m³/mol. This value indicates a low potential for volatilization from water and moist soil surfaces. While not a primary transport mechanism, volatilization can contribute to the long-range atmospheric transport of the compound over time. The rate of volatilization from a body of water is influenced by factors such as water depth, flow rate, and wind speed. Similarly, volatilization from soil is dependent on soil moisture content, temperature, and air movement across the surface.

Hydrolysis Rates and pH Dependence in Aqueous Environments

This compound, a high molecular weight phthalate ester, undergoes hydrolysis in aqueous environments, although this process is generally slow. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. Phthalate esters, in general, are susceptible to hydrolysis which occurs in two steps: first, the formation of a monoester and an alcohol, followed by a second step that produces phthalic acid and a second alcohol. researchgate.net

The hydrolysis of phthalate esters is catalyzed by both acids and bases. However, the rate of hydrolysis is substantially increased under basic (alkaline) conditions. researchgate.net It has been noted that acid hydrolysis of phthalate esters is estimated to be four orders of magnitude slower than alkaline-catalyzed hydrolysis. researchgate.net At a neutral pH of 7, the hydrolysis of phthalate esters occurs at negligible rates. researchgate.net

While specific experimental data for the hydrolysis rate of this compound is limited, data for structurally similar phthalates can provide an estimate of its behavior. For octyl decyl phthalate, a closely related compound, a base-catalyzed second-order hydrolysis rate constant has been estimated at 2.9 x 10⁻² L/mole-sec. nih.gov This corresponds to estimated half-lives of 7.7 years at a pH of 7 and 280 days at a pH of 8. nih.gov For another similar compound, di-n-octyl phthalate, the base-catalyzed second-order hydrolysis rate constant is estimated to be 0.029 L/mole-sec. nih.gov

These findings indicate that the persistence of this compound due to hydrolysis is highly dependent on the pH of the water body it contaminates. In neutral waters, it would be expected to persist for long periods, while in more alkaline waters, its degradation via hydrolysis would be more significant.

| Parameter | Value | pH | Reference Compound |

| Estimated Half-Life | 7.7 years | 7 | Octyl decyl phthalate |

| Estimated Half-Life | 280 days | 8 | Octyl decyl phthalate |

| Estimated Base-Catalyzed Second-Order Hydrolysis Rate Constant | 2.9 x 10⁻² L/mole-sec | - | Octyl decyl phthalate |

| Estimated Base-Catalyzed Second-Order Hydrolysis Rate Constant | 0.029 L/mole-sec | - | di-n-Octyl phthalate |

Environmental Persistence and Degradation Rate Constant Determinations

The environmental persistence of this compound is a key factor in its environmental fate and transport. As a high molecular weight phthalate, it is generally considered to be more persistent in the environment compared to lower molecular weight phthalates. mdpi.com Phthalates are not chemically bound to the plastic materials they are used in, which allows them to be released into the environment over time. mdpi.com

The degradation of phthalates in the environment is primarily driven by microbial action. Studies on the biodegradation of various phthalate esters have shown that the rate of degradation is influenced by the structure of the phthalate molecule. Specifically, the biodegradation rate constant tends to decrease as the number of carbons in the alkyl chain increases. researchgate.net This suggests that this compound, with its long alkyl chains, would exhibit a slower biodegradation rate compared to short-chain phthalates.

The degradation of phthalates can follow first-order kinetics. researchgate.net The rate constant (k) is a key parameter in determining the half-life of a compound in a particular environment. For example, in one study, the biodegradation of various phthalates was modeled, and it was found that the chemical structure, including the length and branching of the alkyl chains, significantly affected the degradation rate constant. researchgate.net

Mechanistic Environmental Biodegradation of Isodecyl Octyl Phthalate

Microbial Degradation Pathways and Biotransformation

The microbial breakdown of phthalate (B1215562) esters is a stepwise process initiated by the enzymatic hydrolysis of the ester bonds. nih.govresearchgate.net This initial step is crucial as it cleaves the phthalate ester into a monoester intermediate and an alcohol. Subsequently, the monoester is further hydrolyzed to phthalic acid and another alcohol molecule. These intermediates, phthalic acid and the corresponding alcohols, are then funneled into central metabolic pathways.

Under aerobic conditions, the degradation of the phthalic acid moiety is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. researchgate.netresearchgate.net This is followed by decarboxylation to form key intermediates such as protocatechuate, which is then subject to ring cleavage and ultimately enters the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govnih.gov

In anaerobic environments, the degradation pathway differs significantly. The process begins with the activation of the phthalate molecule to a CoA thioester. researchgate.netsemanticscholar.org This is followed by a decarboxylation step to form benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds, which is then further degraded. nih.govresearchgate.net

The rate of phthalate biodegradation is influenced by several factors, including the length of the alkyl chain, the environmental conditions (aerobic vs. anaerobic), and temperature. Generally, phthalates with longer alkyl chains, such as isodecyl octyl phthalate, degrade more slowly than their short-chain counterparts. researchgate.netnih.gov

Aerobic Kinetics: Aerobic degradation is significantly faster than anaerobic degradation. researchgate.net Studies on the closely related di-n-octyl phthalate (DOP) have demonstrated first-order kinetics. For instance, the bacterium Gordonia sp. Lff has been shown to degrade DOP with a half-life ranging from 0.58 to 0.83 days. researchgate.netnih.gov However, for higher initial concentrations (1000 mg/L) of DOP, complete degradation may take longer, with one study reporting 83.5% removal in 120 hours by a Gordonia sp. nih.gov In complex environments like activated sludge, first-order rate coefficients for the aerobic degradation of di-(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate, were found to be approximately 1.0 x 10⁻² h⁻¹ at 20°C. epa.gov

Anaerobic Kinetics: Anaerobic biodegradation is a much slower process, often characterized by long lag phases before significant degradation occurs. nih.gov High molecular weight phthalates are particularly recalcitrant under anaerobic conditions and have been reported as non-biodegradable under methanogenic conditions in some studies. kaydiandesign.com The primary degradation product, mono-isodecyl phthalate (MiDP), however, shows faster degradation. In freshwater sediments, the half-life of MiDP was measured to be approximately 39 hours at 22°C. nih.govsfu.ca As with most biological processes, temperature plays a critical role; a decrease in temperature to 5°C increased the degradation half-life by about eightfold. nih.govsfu.ca

| Compound | Condition | Matrix | Microorganism/System | Kinetic Parameter (Half-life, t½) | Temperature |

|---|---|---|---|---|---|

| Di-n-octyl phthalate (DOP) | Aerobic | Aqueous Solution | Gordonia sp. Lff | 0.58 - 0.83 days | 35°C |

| Di-(2-ethylhexyl) phthalate (DEHP) | Aerobic | Activated Sludge | Mixed Microbial Community | ~100 hours (k = 1.0 x 10⁻² h⁻¹) | 20°C |

| Mono-isodecyl phthalate (MiDP) | Not Specified (likely mixed) | Freshwater Sediment | Indigenous Microorganisms | 39 ± 6 hours | 22°C |

| Mono-isodecyl phthalate (MiDP) | Not Specified (likely mixed) | Sediment | Indigenous Microorganisms | ~312 hours (8-fold increase from 22°C) | 5°C |

| Phthalate Isomers | Anaerobic | Sludge | Methanogenic Consortia | 17 - 156 days (for 50% degradation) | Not Specified |

A diverse range of bacteria capable of degrading long-chain phthalates has been isolated from various environments. Microbial consortia are often found to be more robust and efficient in degrading complex pollutants compared to single strains due to synergistic interactions. dntb.gov.uanih.gov

Specific Strains:

Gordonia sp. : Several strains of Gordonia have been identified as potent degraders of di-n-octyl phthalate. nih.govresearchgate.netnih.gov

Bacillus sp. : Strain SB-007 has been shown to transform di-isodecyl phthalate (DIDP). ebi.ac.uk

Arthrobacter sp. and Rhodococcus sp. : Strains isolated from activated sludge, such as Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6, can utilize DOP as a sole carbon and energy source. nih.gov

Microbial Consortia:

A synthetic consortium composed of Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 demonstrated the ability to simultaneously degrade a mixture of six priority phthalates, including DOP. nih.gov

Naturally occurring consortia from environments like landfill soil and activated sludge have also shown high degradation efficiency for various phthalates. nih.govchula.ac.th The use of such consortia in bioaugmentation strategies is a promising approach for the remediation of contaminated sites. chula.ac.th

Primary degradation refers to the initial alteration of the parent compound's structure, while complete mineralization is the conversion of the organic molecule to inorganic compounds such as carbon dioxide and water.

The primary degradation of this compound begins with the hydrolysis of an ester linkage to form mono-isodecyl phthalate or mono-octyl phthalate. ebi.ac.uk This initial step is a critical prerequisite for further breakdown.

Studies on single bacterial isolates have demonstrated the potential for complete mineralization of long-chain phthalates. For example, Gordonia sp. strain Dop5 was shown to completely degrade di-n-octyl phthalate. nih.govresearchgate.net The metabolic pathway involved the sequential transformation to mono-n-octyl phthalate, phthalic acid, and then protocatechuic acid, which was further metabolized via the TCA cycle. nih.gov The 1-octanol released during hydrolysis was degraded through β-oxidation. nih.gov Similarly, Arthrobacter sp. SLG-4 was capable of the complete mineralization of DOP, whereas Rhodococcus sp. SLG-6 could only achieve primary degradation to phthalic acid, highlighting the metabolic diversity among different microbial strains. nih.gov

Biodegradation under Simulated Environmental Conditions

To understand the real-world fate of this compound, its biodegradation has been studied in various simulated environmental systems.

Environmental Bioconcentration and Bioaccumulation Dynamics

Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to accumulate in aquatic life is a critical aspect of its environmental risk profile. This potential is primarily assessed through its tendency to move from the water column into an organism, a process known as bioconcentration.

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to estimate BCF values. Based on an estimated octanol-water partition coefficient (log Kₒw) of 9.45, a BCF of 3 has been calculated for isodecyl octyl phthalate (B1215562) in fish. echemi.com This low BCF value suggests that the potential for this substance to bioconcentrate in aquatic organisms is low. nih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) in Fish | 3 | Estimated via regression-derived equation | echemi.com |

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. A high log Kₒw value generally indicates a higher potential for bioaccumulation. However, for substances like this compound with a very high estimated log Kₒw, this relationship is not linear.

The estimated log Kₒw for this compound is exceptionally high, which signifies strong hydrophobicity. echemi.com While this suggests a high affinity for lipids, it also corresponds to extremely low water solubility. This poor solubility can significantly limit the rate of uptake from the water across biological membranes like gills, thereby reducing the actual bioconcentration to a level far below what might be predicted by lipophilicity alone.

Furthermore, the metabolic capabilities of aquatic organisms play a crucial role. High molecular weight phthalates can be metabolized and excreted by fish and other aquatic life. This biological transformation process can significantly reduce the net accumulation of the parent compound, leading to lower BCF values than would be expected based solely on physicochemical properties. For HMW phthalates as a class, rapid metabolic transformation is a key factor mitigating their bioaccumulation potential.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 9.45 | Estimated | echemi.com |

Modeling and Predictive Frameworks for Environmental Bioaccumulation

Due to the scarcity of empirical bioaccumulation data for this compound, modeling and predictive frameworks are essential tools for its environmental assessment. As demonstrated in the estimation of its BCF and log Kₒw, Quantitative Structure-Activity Relationship (QSAR) models are fundamental. These models use the molecular structure of a chemical to predict its physicochemical properties and environmental fate, including its potential for bioaccumulation.

The BCF value of 3 for this compound was derived from a regression-derived equation that links log Kₒw to BCF. echemi.comnih.gov Such models are calibrated using large datasets of chemicals with known properties and provide a scientifically robust method for screening chemicals for which experimental data are unavailable. These frameworks are critical for regulatory purposes, allowing for the assessment of bioaccumulation potential as part of a comprehensive risk evaluation.

Advanced Analytical Methodologies for Isodecyl Octyl Phthalate Detection and Quantification

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry is the cornerstone of modern analytical strategies for phthalate (B1215562) analysis. These techniques offer the high resolution and specificity required to separate complex mixtures and unequivocally identify and quantify target analytes like Isodecyl octyl phthalate.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed and powerful technique for the analysis of this compound. Its high chromatographic resolution is essential for separating the numerous isomers of IDOP from each other and from other phthalates that may be present in a sample. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns.

The primary challenge in the GC-MS analysis of this compound lies in the separation of its various branched isomers. Technical-grade mixtures of IDOP contain a complex array of isomers, which can result in a broad, unresolved hump in the chromatogram if not adequately separated. To achieve better separation, specific capillary columns are utilized. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are commonly employed for phthalate analysis. The selection of an appropriate GC column is critical, as structural similarities among phthalates can make mass spectrometric identification and quantification challenging, especially since many phthalates share a common base peak ion at m/z 149.

For quantification, selected ion monitoring (SIM) mode is often preferred over full-scan mode. SIM mode offers enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. For complex isomer mixtures like those containing this compound, unique quantitation ions are crucial to distinguish them from other co-eluting compounds.

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp. 60-80°C, ramped to 300-320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantitation Ions | m/z 149, 279, and other specific ions for isomer differentiation |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of this compound. LC-MS is especially advantageous for analyzing samples that are not amenable to the high temperatures required for GC analysis or for compounds that require derivatization for GC.

Reverse-phase liquid chromatography, using C18 columns, is the most common separation technique for phthalates. The mobile phase typically consists of a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. Mass spectrometric detection is usually achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS/MS offers exceptional selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This high degree of specificity minimizes matrix interferences and allows for very low detection limits.

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient of water with ammonium (B1175870) acetate (B1210297) and methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (M+H)+ | Specific to this compound |

| Product Ions | Characteristic fragment ions |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used for the qualitative and quantitative assessment of this compound in polymer matrices. researchgate.net While not as sensitive or specific as chromatographic methods, FTIR is an excellent screening tool, particularly for determining high concentrations of phthalates in plastics. researchgate.net

The principle of FTIR analysis is based on the absorption of infrared radiation by the specific vibrational modes of the chemical bonds within a molecule. Phthalates exhibit characteristic absorption bands in the infrared spectrum, which can be used for their identification and quantification. The technique of attenuated total reflectance (ATR)-FTIR is often employed for the direct analysis of plastic surfaces with minimal sample preparation.

For quantitative analysis, a calibration curve is typically generated by measuring the absorbance of standards with known concentrations of this compound in a specific polymer matrix. researchgate.net This allows for the determination of the phthalate content in unknown samples by measuring their absorbance at the characteristic wavelengths. researchgate.net While FTIR can provide a rapid assessment, chromatographic techniques are generally required for confirmation and for the accurate quantification of low concentrations. researchgate.net

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The choice of sample preparation and extraction protocol is critical for the accurate analysis of this compound and is highly dependent on the matrix being analyzed. The goal of these procedures is to efficiently extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

This compound is commonly found in a variety of polymer materials, and its extraction requires methods that can effectively liberate it from the polymer matrix.

Dissolution-Precipitation: This is a common and effective method for extracting phthalates from polymers like polyvinyl chloride (PVC). The plastic sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). A non-solvent, typically hexane (B92381) or methanol, is then added to precipitate the polymer, leaving the phthalates in the solvent phase. The supernatant containing the phthalates is then collected, concentrated, and analyzed.

Ultrasonic Extraction: This technique uses high-frequency sound waves to facilitate the extraction of phthalates from the polymer matrix into a solvent. skcltd.com The sample is typically cut into small pieces and immersed in a solvent like dichloromethane (B109758) or a hexane/acetone mixture in an ultrasonic bath. skcltd.comnih.gov This method is generally faster and requires less solvent than traditional Soxhlet extraction. skcltd.com

Soxhlet Extraction: A classical and exhaustive extraction technique, Soxhlet extraction involves the continuous washing of the solid sample with a distilled solvent. researchgate.net While effective, it is time-consuming and requires larger volumes of solvent compared to more modern techniques. skcltd.com Dichloromethane is a commonly used solvent for the Soxhlet extraction of phthalates from plastics. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method can significantly reduce extraction times and solvent consumption.

The analysis of this compound in environmental matrices requires specialized sampling and preparation techniques to handle the typically lower concentrations and complex sample compositions.

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of phthalates. mdpi.comthermofisher.com Water samples are passed through a cartridge containing a solid sorbent (e.g., C18), which retains the phthalates. mdpi.com The retained compounds are then eluted with a small volume of an organic solvent, which is then concentrated and analyzed. mdpi.com Liquid-liquid extraction (LLE) with a solvent like dichloromethane or hexane is another common method, though it is more solvent-intensive. nih.gov

Sediment and Soil Samples: The extraction of this compound from solid environmental matrices like sediment and soil often involves techniques such as ultrasonic extraction, Soxhlet extraction, or pressurized liquid extraction (PLE). nih.govnih.govrsc.org A common solvent system for ultrasonic extraction is a mixture of n-hexane and dichloromethane or n-hexane and ethyl acetate. nih.gov PLE, also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent usage. nih.govresearchgate.net After extraction, a clean-up step using techniques like gel permeation chromatography (GPC) or solid-phase extraction may be necessary to remove interfering co-extractives.

Air Samples: Air sampling for semi-volatile organic compounds like this compound is typically performed using sorbent tubes. skcltd.com3m.commarkes.com A known volume of air is drawn through a tube packed with a sorbent material, such as polyurethane foam (PUF) or a combination of sorbents, which traps the phthalates. epa.gov The trapped compounds are then extracted from the sorbent using a solvent or by thermal desorption directly into a GC-MS system. 3m.com

| Matrix | Extraction Method | Common Solvents |

|---|---|---|

| Plastics/Polymers | Dissolution-Precipitation | Tetrahydrofuran (THF), Hexane, Methanol |

| Plastics/Polymers | Ultrasonic Extraction | Dichloromethane, Hexane/Acetone |

| Water | Solid-Phase Extraction (SPE) | Methanol (conditioning), Ethyl Acetate (elution) |

| Sediment/Soil | Ultrasonic Extraction | n-Hexane/Dichloromethane, n-Hexane/Ethyl Acetate |

| Sediment/Soil | Pressurized Liquid Extraction (PLE) | Acetone/Hexane |

| Air | Sorbent Tube Sampling | Solvent extraction (e.g., Acetone) or Thermal Desorption |

Quality Assurance/Quality Control in this compound Analysis

Ensuring the reliability and accuracy of analytical data for this compound is paramount, particularly given its potential presence in a variety of materials and environmental samples. Due to the ubiquitous nature of phthalates, including high-molecular-weight compounds like this compound and its isomers such as Di-isodecyl phthalate (DIDP), stringent quality assurance (QA) and quality control (QC) procedures are essential to prevent sample contamination and ensure data integrity. cdc.gov Analytical methods, commonly employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), must incorporate a comprehensive QA/QC program. nih.govmdpi.com This includes rigorous cleaning of all glassware and equipment, analysis of method blanks to check for laboratory contamination, and the use of certified reference materials to verify accuracy. cdc.gov

Calibration Strategies and Internal Standard Methodologies

Accurate quantification of this compound relies on robust calibration strategies. The internal standard method is widely employed to correct for variations in instrument response and potential losses during sample preparation and injection. epa.gov An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples. For phthalate analysis, Benzyl (B1604629) benzoate (B1203000) is a commonly used internal standard. epa.govrestek.com

Calibration is typically performed by creating a series of standard solutions at different concentrations. For many phthalates, calibration curves are constructed over a range such as 0.25 µg/mL to 10 µg/mL. gcms.cz However, for high-molecular-weight, technical-grade mixtures like DIDP, which consists of multiple isomers, higher concentration ranges may be necessary. gcms.cz A minimum of five concentration levels is typically used to establish a calibration curve. epa.gov The linearity of the calibration curve is a critical performance metric, demonstrated by a coefficient of determination (R²) value greater than 0.995. jst.go.jp The International Electrotechnical Commission (IEC) has defined standard methods, such as IEC 62321-8, for determining phthalates like DIDP in various materials, which outlines specific calibration approaches. go-jsb.nl

Below is a table summarizing typical calibration parameters for high-molecular-weight phthalates using GC-MS.

| Parameter | Typical Specification | Rationale |

| Calibration Model | Internal Standard | Corrects for variability in sample preparation and instrument response. |

| Common Internal Standard | Benzyl Benzoate epa.govrestek.com | Similar analytical behavior to many phthalates. |

| Calibration Points | Minimum of 5 epa.gov | Ensures linearity over the desired concentration range. |

| Concentration Range | Analyte-dependent (e.g., 0.25-20 µg/mL) gcms.cz | Brackets the expected concentration in samples and defines the working range. |

| Linearity (R²) | > 0.995 jst.go.jp | Confirms a linear relationship between concentration and instrument response. |

Recovery Studies and Method Validation

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For this compound, this involves evaluating parameters such as accuracy, precision, sensitivity, and selectivity. Recovery studies are a key component of assessing method accuracy. nih.gov

These studies involve spiking a blank matrix (a sample known not to contain the analyte) with a known concentration of the analyte and processing it through the entire analytical procedure. The percentage of the spiked analyte that is detected is the recovery. This process helps to identify any losses of the analyte during sample extraction, cleanup, and analysis. nih.gov For high-molecular-weight phthalates like DIDP, average recoveries are often expected to be within the range of 80% to 120%. nih.govnih.gov

Precision is assessed by analyzing multiple spiked samples and is typically expressed as the relative standard deviation (RSD). For the analysis of DIDP, RSD values are often required to be below 20%. nih.gov The method's sensitivity is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For DIDP, LOQs using sensitive techniques like GC-MS/MS can be in the range of 54.1 to 76.3 ng/g in complex matrices. nih.gov

The table below presents typical method validation results from a study analyzing high-molecular-weight phthalates in a polymer matrix using GC-MS/MS. nih.gov

| Analyte | Spiking Level (ng/g) | Average Recovery (%) | Precision (%RSD) | LOQ (ng/g) |

| Diisononyl phthalate (DINP) | 17 | 114 | 17.8 | 76.3 |

| 100 | 104 | 5.9 | ||

| Di-isodecyl phthalate (DIDP) | 17 | 122 | 16.2 | 68.5 |

| 100 | 108 | 4.8 | ||

| Di-n-octyl phthalate (DNOP) | 17 | 91.8 | 13.5 | 58.2 |

| 100 | 99.8 | 1.8 |

Environmental Governance and Regulatory Science of Phthalate Esters

Evolution of Regulatory Frameworks for Long-Chain Phthalate (B1215562) Esters (e.g., DIDP, DnOP)

Regulatory actions on long-chain phthalate esters have evolved from targeted restrictions in specific products to broader substance evaluations under comprehensive chemical management programs. The primary focus of early regulations was the protection of children from exposure through toys and childcare articles.

In the European Union , restrictions on certain phthalates began in 1999. aimplas.net Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the EU has established a robust framework. REACH's Annex XVII restricts the use of DINP, DIDP, and DNOP in toys and childcare articles that can be placed in the mouth by children to a concentration of no more than 0.1% by weight. aimplas.net Other phthalates like DEHP, BBP, DBP, and DIBP face even broader restrictions in most consumer goods. chemycal.com For food contact materials, specific migration limits are set to control the transfer of phthalates like DIDP into food. aimplas.net

In the United States , the regulatory landscape shifted significantly with the passage of the Consumer Product Safety Improvement Act (CPSIA) in 2008. globalpccs.com This legislation permanently banned three phthalates (DEHP, DBP, BBP) in any amount greater than 0.1% in children's toys and certain childcare articles. epa.gov The CPSIA also established an interim ban on DINP, DIDP, and DNOP at the same concentration in toys that can be placed in a child's mouth and childcare articles. globalpccs.comepa.gov In 2017, the Consumer Product Safety Commission (CPSC) made the ban on DINP permanent but lifted the interim prohibitions on DNOP and DIDP based on a comprehensive risk assessment. globalpccs.com More recently, under the Toxic Substances Control Act (TSCA), the Environmental Protection Agency (EPA) has been conducting risk evaluations for several phthalates, including DIDP, at the request of manufacturers. epa.govcirs-group.com The final risk evaluation for DIDP, released in January 2025, determined an unreasonable risk to the health of unprotected female workers in specific spray-application scenarios but concluded that most uses, and all consumer uses, were safe. epa.govcirs-group.com

Canada also regulates phthalates in children's products. The Phthalates Regulations, established under the Canada Consumer Product Safety Act, restrict DEHP, DBP, and BBP in all toys and childcare articles. For products that may be placed in the mouth of children under four, there are also restrictions on the use of DINP, DNOP, and DIDP. globalpccs.com

The table below summarizes some of the key regulatory limits for long-chain phthalates in major jurisdictions.

| Jurisdiction | Regulation/Act | Phthalate(s) | Product Scope | Restriction Limit |

|---|---|---|---|---|

| European Union | REACH (Annex XVII) | DINP, DIDP, DNOP | Toys and childcare articles that can be placed in the mouth | ≤ 0.1% by weight (individually or combined) |

| United States | CPSIA (as of 2017 CPSC Final Rule) | DNOP, DIDP | No federal prohibition in toys and childcare articles (interim ban lifted) | N/A |

| United States | CPSIA | DINP | Children's toys that can be placed in the mouth and childcare articles | ≤ 0.1% by weight |

| Canada | Phthalates Regulations | DINP, DNOP, DIDP | Toys and childcare articles that can be placed in the mouth of a child under four years | ≤ 1,000 mg/kg (0.1%) |

| China | National Standards (e.g., GB 6675) | DNOP, DINP, DIDP | Plastic toys | ≤ 0.1% by weight (individually or combined with DBP, BBP, DEHP) |

Scientific Basis for Environmental Risk Assessments and Policy Development

Environmental risk assessment (ERA) forms the scientific backbone of phthalate regulation. The process evaluates the potential for adverse ecological effects by comparing the predicted or measured concentrations of a chemical in the environment with the concentration known to cause no harm to sensitive species. This approach is fundamental to regulations like REACH in the EU and TSCA in the U.S. acs.orgresearchgate.net

A key component of an ERA is determining the risk quotient (RQ), which is the ratio of the environmental concentration to the no-effect concentration. researchgate.netnih.gov An RQ value greater than 1 suggests a potential risk, often triggering further investigation or regulatory action.

The Predicted Environmental Concentration (PEC) is an estimate of the concentration of a substance expected in various environmental compartments like water, soil, and sediment. erasm.org PECs can be derived in two primary ways:

Modeling: When measured data is scarce, PECs are calculated using models. These models consider factors such as the chemical's production volume, usage patterns, physical-chemical properties (e.g., water solubility, tendency to adsorb to soil), and rates of release and degradation. erasm.org This approach provides a conservative estimate of potential environmental exposure.

Direct Measurement: The most reliable approach is to directly measure the substance's concentration in the environment. These are referred to as Measured Environmental Concentrations (MECs). erasm.org Numerous studies have quantified phthalate levels in surface waters, sediments, and other media, providing real-world data for risk assessments. nih.govnih.gov

The risk quotient is calculated using the formula: RQ = MEC / PNEC nih.gov

Where:

MEC (Measured Environmental Concentration) is the concentration of the phthalate found in an environmental sample (e.g., a river).

PNEC (Predicted No-Effect Concentration) is the concentration below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data from laboratory studies on sensitive organisms (like algae, crustaceans, and fish) and applying an assessment factor to account for uncertainty. nih.gov

For example, studies have measured the concentrations of various phthalates in surface waters to assess ecological risk.

| Phthalate | Location | Measured Environmental Concentration (MEC) Range in Water (µg/L) | Mean Concentration (µg/L) |

|---|---|---|---|

| Σ6PAEs* | Persian Gulf | 7.23 - 23.7 | 13.7 |

| DEHP | Persian Gulf | Not specified | Not specified, but highest concentration was 18.4 µg/L |

| DNOP | Persian Gulf | Not specified | Not specified, but highest concentration was 4.61 µg/L |

| Σ3PAEs** | U-Tapao Canal, Thailand | 1.44 - 12.08 | 4.76 |

| DEHP | U-Tapao Canal, Thailand | 1.28 - 5.28 | Not specified |

*Σ6PAEs included DEHP, DIBP, DNOP, DBP, DEP, DMP. nih.gov **Σ3PAEs included DEHP, DiNP, DBP. nih.gov

Environmental monitoring is crucial for providing the real-world data (MECs) needed to conduct accurate risk assessments and to evaluate the effectiveness of existing regulations. These programs can monitor chemicals in environmental media (air, water, soil) or in biological organisms, including humans (biomonitoring).

National biomonitoring programs, such as the U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES), have been instrumental in tracking human exposure to phthalates by measuring their metabolites in urine. epa.govregulations.gov This data provides a direct measure of the population's internal dose and helps identify exposure trends and disparities among different demographic groups. regulations.gov

Data from these monitoring programs are integrated directly into policy development and evaluation. For instance, biomonitoring data showing widespread exposure to certain phthalates has provided a scientific basis for regulatory actions, such as the restrictions under CPSIA. epa.gov Furthermore, long-term monitoring can demonstrate the success of policy interventions. After regulations are implemented, a decline in the measured levels of restricted phthalates in the population can verify the effectiveness of those policies in reducing public exposure. nih.gov

International Cooperation and Harmonization in Phthalate Regulation

While there is a global trend towards greater regulation of phthalates, significant differences exist between national and regional frameworks. nih.govresearchgate.net This lack of harmonization can create challenges for international trade and complicate efforts to manage risks consistently.

There is substantial agreement among many jurisdictions, including the EU, U.S., Canada, and China, on the need to restrict certain phthalates in toys and childcare articles, often setting a similar concentration limit of 0.1%. globalpccs.comnih.gov This reflects a shared concern for protecting vulnerable populations.

However, significant discrepancies remain in other areas. nih.gov For example:

Scope of Products: The EU's REACH regulation has extended restrictions on some phthalates to a wide range of consumer articles beyond just toys, a step not taken to the same extent in the U.S. chemycal.com

Food Contact Materials (FCM): Regulations for phthalates in FCM vary considerably, with different allowable substances and migration limits across regions. nih.gov

Cosmetics: The EU has banned several phthalates from use in cosmetics, whereas the U.S. has no formal prohibition, relying on industry to ensure product safety. nih.govresearchgate.net

These differences reflect varying legislative approaches, risk assessment philosophies, and policy priorities. While international bodies and scientific collaborations contribute to a shared understanding of phthalate risks, a fully harmonized global regulatory framework has yet to be realized.

| Region/Country | Product Scope | DNOP Status | DIDP Status |

|---|---|---|---|

| European Union | Toys/Childcare Articles (mouthable) | Restricted (≤ 0.1%) | Restricted (≤ 0.1%) |

| United States | Toys/Childcare Articles (mouthable) | Not Restricted (Interim ban lifted in 2017) | Not Restricted (Interim ban lifted in 2017) |

| Canada | Toys/Childcare Articles (mouthable, for under 4 years) | Restricted (≤ 0.1%) | Restricted (≤ 0.1%) |

| Japan | Toys (intended to come in contact with mouth) | Restricted (≤ 0.1%) | Restricted (≤ 0.1%) |

Critical Research Gaps and Future Directions in Isodecyl Octyl Phthalate Science

Elucidating Specific Degradation Pathways and Intermediates

The environmental persistence of isodecyl octyl phthalate (B1215562) (IDOP) is largely dependent on its susceptibility to degradation. While research on common phthalates has established general degradation pathways, specific data for the complex, branched structure of IDOP is lacking. The primary mechanism for the environmental breakdown of phthalate esters is microbial degradation. Generally, this process is initiated by esterases that hydrolyze the dialkyl phthalate into its corresponding monoalkyl ester and alcohol, followed by the hydrolysis of the second ester bond to form phthalic acid. ethz.ch For other phthalates, bacteria such as Pseudomonas, Mycobacterium, and Rhodococcus have been shown to metabolize phthalic acid through protocatechuate. ethz.chmdpi.com The degradation of dibutyl phthalate, for instance, proceeds through the formation of mono-butyl phthalate and then phthalic acid. ethz.ch It is hypothesized that IDOP follows a similar pathway, yielding mono-isodecyl phthalate, mono-octyl phthalate, and ultimately phthalic acid.

However, the branched nature of the isodecyl group introduces significant complexity, potentially leading to a variety of intermediate compounds and slower degradation rates compared to linear phthalates. The specific enzymes and microbial strains capable of efficiently cleaving the bulky isodecyl ester group are not well characterized. Furthermore, abiotic degradation processes such as photolysis and hydrolysis may contribute to the transformation of IDOP in the environment, but their relative importance and the resulting intermediates are poorly understood. A critical research gap exists in identifying the specific metabolites formed during the biotic and abiotic degradation of IDOP. Advanced analytical techniques are required to isolate and identify these transient intermediates to fully map the degradation network.

Table 1: Postulated Intermediates in Isodecyl Octyl Phthalate Degradation

| Compound Name | Postulated Role in Pathway |

| Mono-isodecyl phthalate | Primary hydrolysis product |

| Mono-octyl phthalate | Primary hydrolysis product |

| Phthalic acid | Secondary hydrolysis product |

| Protocatechuic acid | Intermediate of phthalic acid ring cleavage |

| Isodecanol | Released alcohol from hydrolysis |

| 1-Octanol | Released alcohol from hydrolysis |

Enhancing Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for assessing the potential distribution and impact of chemicals like IDOP in the environment. researchgate.net These models, such as HYDRUS-1D, utilize a compound's physicochemical properties to simulate its movement through soil, water, and air. nih.govresearchgate.net However, the accuracy of these models for IDOP is hampered by a lack of precise, isomer-specific input data. This compound is not a single compound but a complex mixture of isomers, each with potentially different properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow).